![molecular formula C15H13FN4O2 B283615 (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283615.png)
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile, also known as FPHDC, is a chemical compound that has gained significant interest in scientific research. FPHDC is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.
作用機序
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile works by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones. By inhibiting DPP-4, (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells through a mechanism that is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile are primarily related to its inhibition of DPP-4. By increasing the levels of incretin hormones, (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control in patients with type 2 diabetes mellitus. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
実験室実験の利点と制限
The advantages of using (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in lab experiments are its high potency and specificity for DPP-4 inhibition. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has been shown to be a potent inhibitor of DPP-4, with an IC50 value of 0.05 nM. This makes it a useful tool for studying the role of DPP-4 in glucose metabolism and cancer growth. However, the limitations of using (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in lab experiments are its high cost and limited availability. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile. One direction is the development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus and cancer. Another direction is the investigation of the mechanism of action of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in inhibiting cancer cell growth. Additionally, the use of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in combination with other drugs for the treatment of type 2 diabetes mellitus and cancer should be explored. Finally, the potential use of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in other diseases, such as Alzheimer's disease, should be investigated.
合成法
The synthesis of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile involves the reaction of 4-fluorophenyl hydrazine with 1,4-dimethyl-2,6-dioxo-3-cyanopyridine-5-carbaldehyde in the presence of acetic acid. The product is then purified through recrystallization using ethanol. The yield of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile is approximately 70%, making it a viable compound for scientific research.
科学的研究の応用
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, like (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile, work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
分子式 |
C15H13FN4O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC名 |
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-17)14(21)20(2)15(22)13(9)8-18-19-11-5-3-10(16)4-6-11/h3-6,8,18-19H,1-2H3/b13-8- |
InChIキー |
JCMQKCLCAHRCOM-JYRVWZFOSA-N |
異性体SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NNC2=CC=C(C=C2)F)C)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNC2=CC=C(C=C2)F)C)C#N |
正規SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNC2=CC=C(C=C2)F)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





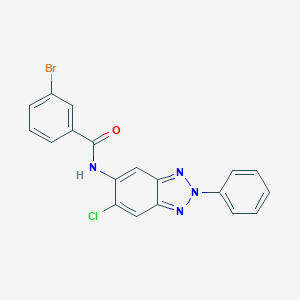
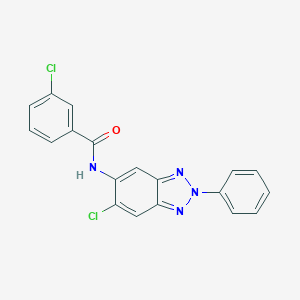

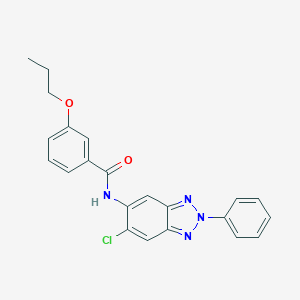
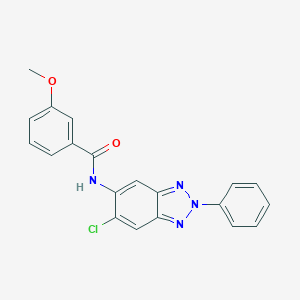
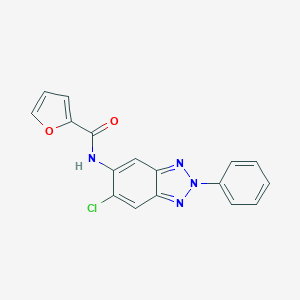
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

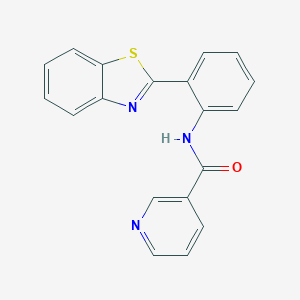
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)